Allyl butyrate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to allyl butyrate, such as those involving palladium-catalyzed reactions, is a significant area of study. For instance, Zhang et al. (2019) reported an efficient synthesis of nitrogen-containing heterocycles via a Pd-catalyzed tandem allylic alkylation and dearomatization reactions, which could be related to the synthesis pathways of allyl butyrate derivatives (Zhang et al., 2019). Scarborough and Stahl (2006) also described a palladium(II)-catalyzed aerobic oxidative carboamination that could potentially be adapted for the synthesis of allyl butyrate or its analogs (Scarborough & Stahl, 2006).
Molecular Structure Analysis
The molecular structure of allyl butyrate and related compounds has been explored through various studies. Mohandas et al. (2019) investigated the crystal structure and molecular conformation of an allyl compound, providing insights into the spatial arrangement and interactions that could be relevant for understanding the structure of allyl butyrate (Mohandas et al., 2019).
Chemical Reactions and Properties
Research has also focused on the chemical reactions involving allyl groups, which are key components of allyl butyrate. Studies such as those by Bartlett et al. (2013) on Pd-catalyzed allylic alkylation cascades offer valuable knowledge on the reactivity and potential transformations of allyl butyrate (Bartlett et al., 2013).
Physical Properties Analysis
The physical properties of allyl butyrate, such as solubility, melting point, and boiling point, are essential for its application in various fields. While specific studies on allyl butyrate were not identified, research on similar compounds provides a foundation for understanding its behavior. For example, Cao et al. (2011) studied the synthesis and characterization of cellulose acetate butyrate, offering insights into properties that could be analogous to those of allyl butyrate (Cao et al., 2011).
Chemical Properties Analysis
The chemical properties of allyl butyrate, such as reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are critical for its applications. Research in this area can be exemplified by Yu et al. (2017), who explored allylic oxidation reactions, providing a basis for understanding the chemical behavior of allyl butyrate (Yu et al., 2017).
Scientific Research Applications
1. Cancer Research
Allyl butyrate has been studied for its potential role in cancer research. One study found that Allyl isothiocyanate, a constituent related to Allyl butyrate, exhibited selective toxicity towards transformed cells in human colorectal tumor lines, suggesting a potential protective effect against the development of colorectal cancer (Musk & Johnson, 1993). Another research indicated selective toxicity of dietary compounds, including Allyl isothiocyanate, towards transformed phenotype of human colorectal cell line HT29, implying a role in tumor inhibition (Musk et al., 1995).
2. Gastrointestinal Health
Butyrate, including its derivatives like Allyl butyrate, is significant for gastrointestinal health. It serves as an energy source for intestinal cells and is involved in maintaining colonic homeostasis (Hamer et al., 2007). Additionally, butyrate enemas have shown to reduce mucosal sensitivity to colon cancer development in rats with experimental colitis (D’Argenio et al., 1996). Butyrate also modulates oxidative stress in the colonic mucosa, indicating a role in reducing inflammation and enhancing mucosal immunity (Hamer et al., 2009).
3. Metabolic and Cardiovascular Health
Butyrate and its derivatives have implications in metabolic and cardiovascular health. A study highlighted the potential of butyrate in intestinal and extraintestinal diseases, including its effects on hemoglobinopathies, genetic metabolic diseases, hypercholesterolemia, insulin resistance, and ischemic stroke (Canani et al., 2011).
4. Animal Nutrition and Health
Butyrate, including Allyl butyrate, has been researched for its applications in animal nutrition and health. It is used to enhance gut health and growth performance in animals, acting as an alternative to in-feed antibiotics (Bedford & Gong, 2017).
5. Polymer Chemistry
Allyl butyrate has been studied in polymer chemistry, particularly in the synthesis of allylic polymers. Its radical polymerization and the effects of different acyloxy groups, including allyl butyrate, have been investigated (Shigetomi et al., 1992).
6. Chemical Synthesis
Research has been conducted on the homogeneous synthesis and characterization of cellulose acetate butyrate (CAB) using Allyl butyrate in ionic liquid, providing insights into industrial applications and production processes (Cao et al., 2011).
Safety And Hazards
properties
IUPAC Name |
prop-2-enyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h4H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZIOVJHUJAAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047666 | |
Record name | Allyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with a peach/apricot odour | |
Record name | Allyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040591 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Allyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/332/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
142.00 to 143.00 °C. @ 760.00 mm Hg | |
Record name | Allyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040591 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and soluble in ethanol and oils | |
Record name | Allyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/332/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.897-0.902 | |
Record name | Allyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/332/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Allyl butyrate | |
CAS RN |
2051-78-7 | |
Record name | Allyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl butyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18600 | |
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Record name | Butanoic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Allyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALLYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3T4NN0KO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Allyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040591 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-80 °C | |
Record name | Allyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040591 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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